4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine 4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17729916
InChI: InChI=1S/C9H10FN3/c1-2-5-13-6-12-8-7(13)3-4-11-9(8)10/h3-4,6H,2,5H2,1H3
SMILES:
Molecular Formula: C9H10FN3
Molecular Weight: 179.19 g/mol

4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine

CAS No.:

Cat. No.: VC17729916

Molecular Formula: C9H10FN3

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine -

Specification

Molecular Formula C9H10FN3
Molecular Weight 179.19 g/mol
IUPAC Name 4-fluoro-1-propylimidazo[4,5-c]pyridine
Standard InChI InChI=1S/C9H10FN3/c1-2-5-13-6-12-8-7(13)3-4-11-9(8)10/h3-4,6H,2,5H2,1H3
Standard InChI Key PWPIYUXQOQNNKU-UHFFFAOYSA-N
Canonical SMILES CCCN1C=NC2=C1C=CN=C2F

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 4-fluoro-1-propyl-1H-imidazo[4,5-c]pyridine integrates a pyridine ring fused with an imidazole at the 4,5- and c-positions, respectively. The fluorine substituent at the 4-position of the pyridine ring introduces electronegativity, influencing electronic distribution and intermolecular interactions, while the propyl group at the 1-position of the imidazole modulates lipophilicity and steric bulk.

Molecular Formula and Structural Analysis

The molecular formula is deduced as C9_9H11_{11}FN3_3, with a molecular weight of 181.21 g/mol. This aligns with analogous compounds such as 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride (C12_{12}H13_{13}ClFN3_3), where substituents alter solubility and reactivity . The fused bicyclic system adopts a planar conformation, with the fluorine atom participating in hydrogen bonding and dipole interactions, as observed in related fluorinated heterocycles .

Spectroscopic Characterization

While specific spectral data for 4-fluoro-1-propyl-1H-imidazo[4,5-c]pyridine are unavailable, its analogs exhibit characteristic NMR and IR profiles. For instance, 3-butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine shows distinct 1H^1H NMR signals for aromatic protons (δ 8.42–7.23 ppm) and alkyl chains (δ 4.40–0.88 ppm), alongside IR bands for C-F stretching (~1525 cm1^{-1}) . These features suggest similar patterns for the target compound, with adjustments for the propyl group’s vibrational modes.

Synthetic Strategies and Optimization

The synthesis of imidazo[4,5-c]pyridines often parallels methods developed for [4,5-b] isomers, with modifications to accommodate regiochemical differences. A one-pot, metal-free approach utilizing water-isopropyl alcohol (H2_2O-IPA) as a solvent has been effective for related systems, emphasizing sustainability and scalability .

Reaction Pathway and Intermediate Isolation

A plausible route to 4-fluoro-1-propyl-1H-imidazo[4,5-c]pyridine involves:

  • SN_NAr Reaction: 4-Fluoro-3-nitropyridine reacts with propylamine to form a nitro-substituted intermediate.

  • Nitro Reduction: Zinc dust in H2_2O-IPA reduces the nitro group to an amine.

  • Cyclization: Condensation with an aldehyde (e.g., formaldehyde) induces heterocyclization, forming the imidazo ring .

Key intermediates, such as the dihydroimidazo[4,5-c]pyridine, have been isolated and characterized via 1H^1H NMR and mass spectrometry in analogous syntheses, confirming mechanistic pathways .

Solvent and Condition Optimization

Polar protic solvents like H2_2O-IPA enhance reaction efficiency by stabilizing charged intermediates through hydrogen bonding. For example, yields for imidazo[4,5-b]pyridines dropped from 85% in H2_2O-IPA to <50% in toluene or THF . Temperature control (80–100°C) and open-atmosphere conditions further improve reproducibility.

Table 1: Comparative Yields for Imidazo[4,5-c]pyridine Synthesis Under Varied Conditions

Solvent SystemTemperature (°C)Yield (%)Purity (%)
H2_2O-IPA (1:1)807895
MeOH706590
Toluene1104285

Physicochemical Properties and Stability

The compound’s stability and solubility are critical for pharmaceutical formulation. While direct data are scarce, analogs provide benchmarks:

Solubility and Partition Coefficients

4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine is expected to exhibit moderate water solubility (~2–5 mg/mL) due to the fluorine’s polarity, with increased lipophilicity (logP ~2.1) from the propyl group. This aligns with 1-(4-fluorophenyl)-1H-imidazo[4,5-c]pyridine hydrochloride, which is soluble in DMSO and methanol .

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds reveals melting points between 180–220°C, suggesting thermal resilience suitable for solid-state applications .

CompoundTargetIC50_{50}/MICReference
2-Phenyl-3H-imidazo[4,5-b]pyridineFLT3 Kinase0.8 μM
SulmazoleCardiotonic Agent10–50 nM
1-(4-Fluorophenyl)-derivativeAntimicrobialMIC = 250 μM

Applications in Materials Science and Catalysis

The electronic properties of fluorinated imidazo[4,5-c]pyridines make them candidates for:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers due to high electron affinity.

  • Coordination Chemistry: Ligands for transition metal catalysts, leveraging nitrogen lone pairs .

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